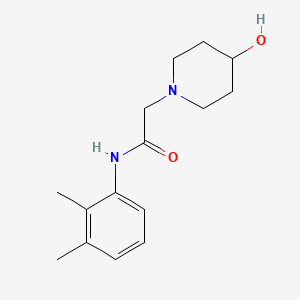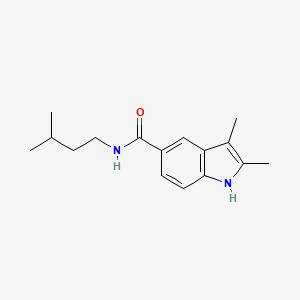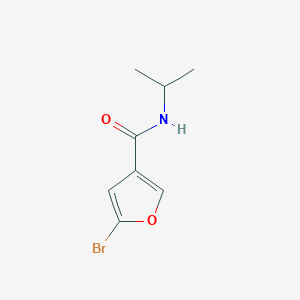
4-(4-hydroxyphenyl)-N-(2-methylpropyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-hydroxyphenyl)-N-(2-methylpropyl)piperidine-1-carboxamide, commonly known as HPP-22, is a chemical compound that belongs to the piperidine class of compounds. It has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of HPP-22 is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor. This receptor is involved in synaptic plasticity and plays a crucial role in learning and memory processes. By modulating the activity of this receptor, HPP-22 may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
HPP-22 has been shown to improve memory and learning in animal models. It has also been shown to have anxiolytic and antidepressant effects. In addition, it has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HPP-22 in lab experiments is its high potency and selectivity for the AMPA receptor. This allows for precise modulation of the receptor's activity without affecting other neurotransmitter systems. However, one limitation is that HPP-22 is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on HPP-22. One area of interest is its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is its potential use in the treatment of addiction, particularly for drugs that act on the AMPA receptor such as cocaine and amphetamines. Additionally, further research is needed to fully understand the mechanism of action of HPP-22 and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of HPP-22 involves the reaction of 4-hydroxyphenylpiperidine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain HPP-22 in its pure form.
Applications De Recherche Scientifique
HPP-22 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on memory and learning, making it a potential treatment for Alzheimer's disease and other cognitive disorders. In addition, it has been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)-N-(2-methylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)11-17-16(20)18-9-7-14(8-10-18)13-3-5-15(19)6-4-13/h3-6,12,14,19H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSPUUGYOLPCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCC(CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxyphenyl)-N-(2-methylpropyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)
